molecular formula C17H18ClNO B14438316 N-[2-(2-Chlorophenyl)propan-2-yl]-2-phenylacetamide CAS No. 79998-56-4

N-[2-(2-Chlorophenyl)propan-2-yl]-2-phenylacetamide

Katalognummer: B14438316
CAS-Nummer: 79998-56-4
Molekulargewicht: 287.8 g/mol
InChI-Schlüssel: XVKNWSZYFORCQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(2-Chlorophenyl)propan-2-yl]-2-phenylacetamide is an organic compound with a complex structure that includes both chlorophenyl and phenylacetamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Chlorophenyl)propan-2-yl]-2-phenylacetamide typically involves the reaction of 2-chlorophenylpropan-2-amine with phenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(2-Chlorophenyl)propan-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

N-[2-(2-Chlorophenyl)propan-2-yl]-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[2-(2-Chlorophenyl)propan-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[2-(2-Chlorophenyl)propan-2-yl]-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

79998-56-4

Molekularformel

C17H18ClNO

Molekulargewicht

287.8 g/mol

IUPAC-Name

N-[2-(2-chlorophenyl)propan-2-yl]-2-phenylacetamide

InChI

InChI=1S/C17H18ClNO/c1-17(2,14-10-6-7-11-15(14)18)19-16(20)12-13-8-4-3-5-9-13/h3-11H,12H2,1-2H3,(H,19,20)

InChI-Schlüssel

XVKNWSZYFORCQI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=CC=CC=C1Cl)NC(=O)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.